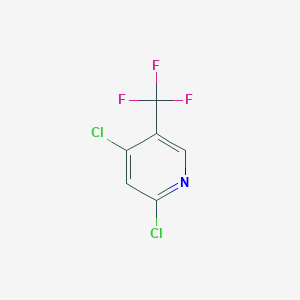

2,4-Dichloro-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2,4-dichloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEZKTVEZYMLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672350 | |

| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888327-38-6 | |

| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-5-(trifluoromethyl)pyridine

Introduction: The Strategic Importance of a Fluorinated Heterocycle

In the landscape of modern synthetic chemistry, particularly within the agrochemical and pharmaceutical sectors, the strategic incorporation of fluorine atoms can profoundly influence a molecule's biological efficacy. The trifluoromethyl group (-CF₃) is especially prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of active ingredients.[1][2] 2,4-Dichloro-5-(trifluoromethyl)pyridine stands as a pivotal building block in this domain. Its pyridine core, activated by two chlorine atoms and a potent electron-withdrawing trifluoromethyl group, offers a versatile platform for constructing complex molecular architectures.[1]

This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind its reactivity, provide field-proven experimental protocols, and offer insights grounded in mechanistic understanding to empower researchers, scientists, and drug development professionals in their work.

Molecular Structure and Physicochemical Properties

Structural and Electronic Overview

The chemical identity of this compound is defined by its molecular formula, C₆H₂Cl₂F₃N.[1] The molecule consists of a central pyridine ring substituted with two chlorine atoms at the C2 and C4 positions and a trifluoromethyl group at the C5 position.

From an electronic standpoint, this substitution pattern renders the aromatic ring highly electron-deficient. The electronegativity of the nitrogen atom, compounded by the strong inductive- and resonance-withdrawing effects of the chlorine atoms and the exceptionally powerful inductive effect of the -CF₃ group, creates a system primed for specific classes of chemical transformations.[1] This electronic environment is the fundamental driver of the compound's characteristic reactivity, particularly its susceptibility to nucleophilic attack.

Physicochemical Data

A summary of the core physical and chemical properties is presented below for quick reference. These values are essential for experimental design, safety assessment, and process scale-up.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 888327-38-6 | [1] |

| Molecular Formula | C₆H₂Cl₂F₃N | [1] |

| Molecular Weight | 215.98 g/mol | [1] |

| Monoisotopic Mass | 214.951639 Da | [1] |

| Appearance | Liquid | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Spectroscopic Characterization: Verifying Molecular Identity

Unambiguous structural confirmation is the bedrock of chemical research. For this compound, a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a definitive analytical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be simple, showing two distinct signals in the aromatic region, typically between δ 7.5 and 8.7 ppm, corresponding to the protons at the C3 and C6 positions.[1]

-

¹⁹F NMR: This technique is crucial for confirming the presence of the trifluoromethyl group. A characteristic singlet is anticipated around δ -62 ppm, a typical chemical shift for an aromatic -CF₃ group.[1]

-

¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, with the carbon attached to the -CF₃ group appearing as a distinct quartet due to C-F coupling.[1]

Mass Spectrometry (MS)

Mass spectrometric analysis provides unequivocal confirmation of the compound's mass and elemental composition. The electron impact (EI) mass spectrum will show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 215.[1] A hallmark feature is the isotopic pattern created by the two chlorine atoms, which results in additional prominent peaks at m/z 217 (M+2) and m/z 219 (M+4) in a characteristic ratio.[1] Typical fragmentation patterns involve the loss of chlorine atoms and the trifluoromethyl radical.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups and bonding within the molecule. Key absorption bands are expected for C-Cl, C-F, and aromatic C=C and C=N stretching vibrations. Data from the closely related isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, shows characteristic vibrations that can be used for comparison.[4]

Synthesis and Manufacturing Pathways

The synthesis of this compound and its isomers typically relies on fluorination of a corresponding trichloromethyl precursor, a robust and scalable method.[1] A common industrial approach involves the vapor-phase reaction of a chlorinated picoline derivative.[5]

Caption: Generalized synthesis workflow for trifluoromethylpyridines.

Protocol: Fluorination of 2-chloro-5-(trichloromethyl)pyridine

This protocol describes a common method for synthesizing trifluoromethylpyridines. The causality behind this choice is the high efficiency of hydrogen fluoride (HF) in exchanging chlorine atoms for fluorine on a trichloromethyl group, a thermodynamically favorable process.[1]

-

Reactor Preparation: A high-pressure autoclave reactor, suitable for handling anhydrous hydrogen fluoride, is charged with the starting material, 2-chloro-5-(trichloromethyl)pyridine, and a catalytic amount of a metal halide, such as iron(III) chloride.[1][6]

-

Reagent Introduction: Anhydrous hydrogen fluoride is carefully introduced into the sealed reactor. The molar excess of HF is a critical parameter that drives the reaction to completion.

-

Reaction Execution: The reactor is heated to a specified temperature (e.g., >150 °C) and maintained under superatmospheric pressure.[1][6] The catalyst facilitates the halogen exchange mechanism. The reaction is monitored until conversion is complete.

-

Work-up and Purification: After cooling, the excess HF is carefully neutralized. The crude product is extracted with a suitable organic solvent (e.g., dichloromethane), washed with an aqueous base and water, and dried. The final product is purified by distillation to yield this compound.[6]

Core Reactivity: A Tale of Two Mechanisms

The synthetic utility of this compound is dominated by two principal reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it highly susceptible to attack by nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The chlorine atoms at the C2 and C4 positions are excellent leaving groups.

Sources

- 1. Buy this compound | 888327-38-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H2Cl2F3N | CID 45790941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2,4-Dichloro-5-(trifluoromethyl)pyridine CAS number 888327-38-6

An In-Depth Technical Guide to 2,4-Dichloro-5-(trifluoromethyl)pyridine

Introduction: A Versatile Fluorinated Building Block

This compound, identified by CAS Number 888327-38-6, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine core substituted with two chlorine atoms and a trifluoromethyl (CF₃) group, creates a unique electronic profile that makes it a valuable intermediate for synthesizing more complex molecules.[1][2] The strong electron-withdrawing properties of the substituents render the pyridine ring electron-deficient, predisposing it to specific chemical transformations that are crucial for building bioactive compounds.[1]

The trifluoromethyl group is a particularly important feature in modern drug discovery. Its incorporation into molecular scaffolds can significantly enhance key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This guide provides a comprehensive overview of the synthesis, reactivity, applications, and safety protocols associated with this pivotal chemical intermediate.

Physicochemical and Spectroscopic Profile

This compound is typically a colorless to light yellow liquid under standard conditions.[1] Proper storage is critical to maintain its stability; it should be kept under an inert atmosphere at temperatures between 2 and 8°C.[1]

| Property | Value | Source(s) |

| CAS Number | 888327-38-6 | [1] |

| Molecular Formula | C₆H₂Cl₂F₃N | [1] |

| Molecular Weight | 215.98 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Storage | 2-8°C, under inert atmosphere | [1] |

| Purity | Typically ≥98% | [1] |

| Polar Surface Area | 12.89 Ų | [1] |

Spectroscopic Characteristics

While specific spectra for this exact isomer are not detailed in the provided results, its spectroscopic properties can be reliably inferred from data on closely related trifluoromethylpyridine derivatives.[1]

-

¹H NMR : The proton NMR spectrum is expected to show two distinct signals in the aromatic region, likely between 7.5 and 8.7 ppm (in CDCl₃), corresponding to the two protons on the pyridine ring.[1]

-

¹³C NMR : The carbon spectrum would display characteristic signals for the aromatic carbons, along with a distinctive quartet for the trifluoromethyl carbon due to coupling with the fluorine atoms.[1]

-

¹⁹F NMR : Fluorine NMR is a definitive technique for identifying the CF₃ group. A single, sharp signal is anticipated around -62 ppm, which is a typical chemical shift for an aromatic trifluoromethyl group.[1]

-

Infrared (IR) Spectroscopy : Key absorption bands would include C-Cl stretching vibrations (550-650 cm⁻¹), C-N stretching (1350-1500 cm⁻¹), and strong, characteristic C-F stretching bands from the trifluoromethyl group.[1]

Synthesis Methodologies

The synthesis of trifluoromethylpyridines has evolved from harsh, low-yield methods to more efficient industrial processes.[1] For dichlorinated trifluoromethylpyridines, the primary strategies involve the transformation of substituted picolines or other pyridine precursors.

A prevalent industrial method for analogous compounds involves a multi-step sequence starting from a picoline derivative. This typically includes chlorination of the methyl group, followed by a halogen exchange (Halex) reaction to form the trifluoromethyl group, and subsequent chlorination of the pyridine ring.[5][6]

Caption: A plausible synthetic pathway for this compound.

Representative Protocol: Fluorination of a Trichloromethyl Precursor

This protocol is adapted from general procedures for converting trichloromethylpyridines to their trifluoromethyl analogues, a key step in the synthesis of compounds like the target molecule.[1][5][7]

Objective: To convert a 2,3-dichloro-5-(trichloromethyl)pyridine intermediate to 2,3-dichloro-5-(trifluoromethyl)pyridine. This illustrates the critical fluorination step.

Materials:

-

2,3-dichloro-5-(trichloromethyl)pyridine

-

Anhydrous Hydrogen Fluoride (HF)

-

Iron(III) chloride (or other suitable metal halide catalyst)

-

High-pressure autoclave

-

Dichloromethane (DCM)

-

1M Sodium Hydroxide (NaOH) solution

-

Water

Procedure:

-

Reactor Charging: In a suitable high-pressure autoclave, charge 2,3-dichloro-5-(trichloromethyl)pyridine and a catalytic amount of iron(III) chloride (e.g., ~5 mol%).[7]

-

Addition of HF: Carefully add anhydrous hydrogen fluoride to the sealed autoclave. The molar excess of HF is critical for driving the reaction to completion.

-

Reaction: Heat the autoclave to a high temperature (e.g., 175°C) and maintain for several hours with stirring. The reaction is typically conducted under superatmospheric pressure.[1][7]

-

Workup: After cooling the reactor, carefully vent the excess HF through a caustic scrubber. Dilute the crude reaction mixture with dichloromethane.

-

Purification: Wash the organic layer sequentially with 1M NaOH solution and water to remove residual acid and catalyst.[7]

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation to yield the final 2,3-dichloro-5-(trifluoromethyl)pyridine.

Disclaimer: This protocol is illustrative and involves highly hazardous materials (anhydrous HF) and conditions (high pressure/temperature). It must only be performed by trained professionals in a specialized facility with appropriate safety measures.

Chemical Reactivity and Strategic Functionalization

The reactivity of this compound is dominated by the strong electron-withdrawing effects of its substituents.[1] The two chlorine atoms and the trifluoromethyl group (with a Hammett constant of +0.54) make the pyridine ring highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr) .[1]

The chlorine atoms at the C2 and C4 positions are the primary sites for substitution. Conventionally in dihalopyridines, the halide adjacent to the nitrogen (C2) is often more reactive in palladium-catalyzed cross-couplings.[8] However, for SₙAr reactions, the C4 position is often favored. The precise regioselectivity can be controlled by the choice of nucleophile, solvent, and catalyst system, allowing for the selective functionalization of the molecule.[8][9][10]

Caption: Key reactivity sites on the this compound scaffold.

Core Applications in Synthesis

This compound is not an end-product but a crucial intermediate. Its structural features are leveraged to build a wide array of active ingredients for the pharmaceutical and agrochemical sectors.[1][5]

Sources

- 1. Buy this compound | 888327-38-6 [smolecule.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-(trifluoromethyl)pyridine

For professionals in drug discovery and agrochemical development, the precise understanding of a molecule's physical properties is not merely academic; it is the bedrock of process development, formulation, and ultimately, successful application. This compound is a halogenated pyridine derivative that, like its isomers, serves as a critical building block in the synthesis of complex, biologically active molecules.[1] The strategic placement of two chlorine atoms and a trifluoromethyl group on the pyridine ring creates a highly electron-deficient system, bestowing unique reactivity and influencing the pharmacokinetic properties of its downstream products.[1]

This guide is structured to provide a comprehensive, field-proven perspective on the physicochemical characterization of this compound. It is crucial to note that while its isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, is well-documented, specific experimental data for the 2,4-dichloro isomer is less prevalent in publicly accessible literature. This guide will address this gap by presenting confirmed structural data, offering expert insights based on analogous compounds, and providing robust, self-validating experimental protocols for researchers to generate their own high-quality data. We will proceed not by simply listing properties, but by explaining the causality behind the methods used to determine them, ensuring a deeper, more practical understanding for the practicing scientist.

Section 1: Core Molecular Identity and Structural Properties

The foundational step in characterizing any chemical entity is to confirm its molecular identity. For this compound, this involves its unique formula, mass, and structural identifiers. These data points are the primary anchors for all subsequent analytical work, from mass spectrometry to purity assays.

The presence of the trifluoromethyl group, a common bioisostere for a methyl or ethyl group, is pivotal. Its strong electron-withdrawing nature and lipophilicity significantly influence the molecule's metabolic stability and binding affinity to biological targets, making trifluoromethyl-containing pyridines a subject of intense interest in medicinal chemistry.[1][2]

Table 1: Core Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 888327-38-6 | [1] |

| Molecular Formula | C₆H₂Cl₂F₃N | [1] |

| Molecular Weight | 215.99 g/mol | |

| Monoisotopic Mass | 214.951639 Da | [1] |

| IUPAC Name | This compound | [1][3] |

| SMILES | C1=C(C(=CN=C1Cl)C(F)(F)F)Cl | [3] |

| InChI Key | HQEZKTVEZYMLRK-UHFFFAOYSA-N |

To visually contextualize the specific isomer , the following diagram illustrates its structure in comparison to the more commonly documented 2,3-dichloro isomer. This distinction is critical, as the positioning of the chlorine atom at either the 3- or 4-position dramatically alters the molecule's symmetry, electronic distribution, and reactivity, particularly concerning nucleophilic substitution reactions.

Caption: A logical workflow for the definitive structural analysis of the compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry NMR tube.

-

¹⁹F NMR Acquisition: This is often the quickest and most definitive experiment. Acquire a proton-decoupled ¹⁹F spectrum. The presence of a clean singlet confirms the CF₃ group and its chemical environment.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Integrate the signals to confirm the presence of two aromatic protons. Analyze the splitting patterns (J-coupling) to deduce their relative positions.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons. Run a DEPT-135 experiment to distinguish between CH and quaternary carbons.

-

MS Acquisition: Dilute the sample and analyze using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) to obtain the fragmentation pattern and confirm the molecular weight and chlorine isotope signature.

-

Data Integration: Correlate all spectra. The MS data confirms the mass, the ¹⁹F NMR confirms the trifluoromethyl group, and the ¹H and ¹³C NMR data confirm the pyridine backbone and the specific 2,4-dichloro substitution pattern. This multi-technique approach provides a self-validating system for structural confirmation.

Section 4: Solubility and Solution Properties

Qualitative Assessment: Based on its structure—a halogenated aromatic heterocycle—this compound is expected to be a nonpolar to moderately polar compound. It should exhibit good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in water is expected to be very low.

Experimental Protocol: Qualitative Solubility Testing

Causality: This protocol provides a rapid, systematic method for determining a compound's solubility profile, which is critical for selecting appropriate solvents for reactions, purification, and formulation. The choice of solvents covers a range of polarities.

Methodology:

-

Solvent Array: Prepare a set of labeled vials containing 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Initial Addition: To each vial, add approximately 1 mg of the compound.

-

Observation: Vortex each vial for 30 seconds and observe. Note if the compound dissolves completely. Classify as "freely soluble."

-

Incremental Addition: If the compound did not dissolve, add another 9 mg (for a total of 10 mg, or ~10 mg/mL). Vortex and observe. Classify as "soluble."

-

Further Addition: If the compound is still not fully dissolved, add another 90 mg (for a total of 100 mg, or ~100 mg/mL). Vortex and observe. Classify as "sparingly soluble." If it remains undissolved, classify it as "insoluble."

-

Validation: The results should be reproducible. The solubility profile should align with the expected polarity of the molecule. For instance, high solubility in hexanes and low solubility in water would strongly validate its nonpolar character.

Section 5: Safety, Handling, and Storage

While a specific safety data sheet (SDS) for the 2,4-dichloro isomer is not readily available, the hazards can be inferred from the SDS for the 2,3-dichloro isomer and related halogenated pyridines. These compounds are generally classified as harmful if swallowed or inhaled, and can cause serious eye and skin irritation. [4][5][6][7]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [4][5]Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, a face shield, nitrile gloves, and a lab coat. [4][6]Avoid inhalation of vapors and direct contact with skin and eyes. [8]* Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination. Recommended storage is in a cool, dry place, with many suppliers suggesting refrigeration (2-8°C). * Spills: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal. [5]Ensure the area is well-ventilated.

Conclusion

This compound is a valuable chemical intermediate with significant potential in research and development. While a comprehensive public dataset of its physical properties is still emerging, this guide provides a robust framework for its characterization. By combining confirmed structural data with reasoned estimations from close analogs and implementing the detailed, self-validating experimental protocols described herein, researchers can confidently and accurately determine the physicochemical properties essential for their work. This rigorous, science-led approach ensures both the integrity of the data generated and the safety of the professionals who generate it.

References

-

Cohizon Life Sciences. (2025, January 4). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]

- Google Patents. (2014, May 15). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

Pharmaceutical Innovations. The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations. [Link]

-

Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. [Link]

-

PubChem. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. [Link]

-

LookChem. Factory Supply Buy Quality 2,3-dichloro-5-(trifluoromethyl)pyridine 69045-84-7 with Safe Shipping. [Link]

-

Royal Society of Chemistry. Supporting Information for Article. [Link]

-

J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Chemsrc. 2,3-Dichloro-5-(trifluoromethyl)pyridine | CAS#:69045-84-7. [Link]

-

PubChem. This compound. [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

-

SpectraBase. 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR]. [Link]

-

Chemsrc. 2,4-dichloro-5-(trichloromethyl)pyridine | CAS#:95234-75-6. [Link]

Sources

- 1. Buy this compound | 888327-38-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H2Cl2F3N | CID 45790941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. cohizon.com [cohizon.com]

- 6. fishersci.com [fishersci.com]

- 7. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2,4-Dichloro-5-(trifluoromethyl)pyridine molecular structure

An In-depth Technical Guide to 2,4-Dichloro-5-(trifluoromethyl)pyridine: Structure, Synthesis, and Reactivity

Abstract: this compound is a halogenated and trifluoromethyl-substituted pyridine derivative of significant interest in synthetic chemistry. Its electron-deficient aromatic core, functionalized with two chemically distinct chlorine atoms, makes it a valuable and versatile building block for the construction of complex molecules in the pharmaceutical and agrochemical sectors.[1] This guide provides a detailed examination of its molecular structure, outlines a common synthetic approach, and offers insights into its chemical reactivity, with a particular focus on the regioselectivity of nucleophilic substitution reactions. This document is intended for researchers, medicinal chemists, and process development scientists who utilize functionalized heterocyclic intermediates.

Core Molecular Attributes and Physicochemical Properties

This compound, registered under CAS Number 888327-38-6, is a distinct chemical entity featuring a pyridine ring substituted with two chlorine atoms at the 2- and 4-positions and a trifluoromethyl (-CF₃) group at the 5-position.[1] The strategic placement of these substituents creates a molecule with unique electronic properties that are highly valuable for synthetic applications. The strong electron-withdrawing nature of the two chlorine atoms, the trifluoromethyl group, and the pyridine nitrogen atom renders the aromatic ring highly electron-deficient, which is a key determinant of its reactivity.[1]

A summary of its key identifiers and computed physicochemical properties is presented in Table 1.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 888327-38-6 | [1] |

| Molecular Formula | C₆H₂Cl₂F₃N | [1] |

| Molecular Weight | 215.98 g/mol | [1] |

| Canonical SMILES | C1=C(C(=CN=C1Cl)C(F)(F)F)Cl | [1] |

| InChI Key | HQEZKTVEZYMLRK-UHFFFAOYSA-N | [1] |

| Predicted Boiling Point | 210.2 ± 35.0 °C | [2] |

| Predicted Density | 1.542 ± 0.06 g/cm³ | [2] |

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is defined by its substituted pyridine core. While specific, experimentally verified spectroscopic data for this exact isomer is not widely available in peer-reviewed literature, a robust analysis can be inferred from the known chemical shifts of related compounds and fundamental NMR principles.

Caption: Molecular structure of this compound.

Expected ¹H NMR Spectrum: The proton NMR spectrum is anticipated to show two distinct signals in the aromatic region, corresponding to the protons at the C-3 and C-6 positions.

-

H-6: This proton is adjacent to the ring nitrogen and would appear as a singlet.

-

H-3: This proton is situated between two chlorine atoms and would also appear as a singlet. Due to the electron-withdrawing environment, both signals are expected to be downfield, likely in the range of 7.5 to 8.7 ppm in a deuterated chloroform solvent.[1]

Expected ¹³C NMR Spectrum: The carbon spectrum would display six signals.

-

The carbon attached to the trifluoromethyl group (C-5) would appear as a quartet due to coupling with the three fluorine atoms.

-

The carbons bonded to chlorine (C-2 and C-4) would be significantly deshielded.

-

The remaining carbons (C-3 and C-6) would resonate at chemical shifts influenced by their position relative to the nitrogen and other substituents.

Expected ¹⁹F NMR Spectrum: The fluorine NMR spectrum is expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the -CF₃ group.

Synthesis Pathway and Experimental Protocol

The synthesis of trifluoromethylpyridines is most commonly achieved through a halogen exchange (HALEX) reaction, where a trichloromethyl-substituted precursor is treated with a fluorinating agent. While a specific protocol for the 2,4-dichloro isomer is not readily published, a representative procedure can be adapted from established methods for analogous compounds, such as the synthesis of the 2,3-dichloro isomer. This process involves the fluorination of 2,4-dichloro-5-(trichloromethyl)pyridine.

Caption: Generalized workflow for the synthesis of this compound.

Representative Experimental Protocol (Adapted)

Disclaimer: This protocol is a generalized representation based on similar published syntheses and should be optimized and validated under appropriate laboratory safety conditions.

-

Reactor Charging: In a suitable high-pressure autoclave, charge 2,4-dichloro-5-(trichloromethyl)pyridine and a catalytic amount (e.g., 1-5 mol%) of a metal halide catalyst, such as anhydrous iron(III) chloride (FeCl₃).

-

Fluorination: Cool the reactor and carefully introduce at least three molar equivalents of anhydrous hydrogen fluoride (HF).

-

Reaction: Seal the reactor and heat the mixture to a temperature typically ranging from 150°C to 250°C. The reaction is maintained at superatmospheric pressure until analytical monitoring (e.g., GC-MS) indicates the complete consumption of the starting material.

-

Work-up: After cooling the reactor to a safe temperature, vent the excess HF through a caustic scrubber. Carefully quench the reaction mixture by pouring it onto ice.

-

Neutralization and Extraction: Neutralize the acidic aqueous mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution). Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final this compound.

Chemical Reactivity and Regioselectivity

The primary utility of this compound in organic synthesis stems from the differential reactivity of its two chlorine atoms in nucleophilic aromatic substitution (SₙAr) reactions.

Regioselectivity in SₙAr Reactions

In SₙAr reactions with dichloropyridines, the site of nucleophilic attack is governed by the stability of the intermediate Meisenheimer complex. For 2,4-dichloropyridine systems, nucleophilic attack is generally favored at the C-4 position. This preference is because the negative charge of the Meisenheimer intermediate formed upon C-4 attack can be delocalized onto the electronegative pyridine nitrogen atom, providing superior resonance stabilization compared to the intermediate formed from attack at the C-2 position. The presence of the strongly electron-withdrawing -CF₃ group at the C-5 position further enhances the electrophilicity of the ring, particularly at the adjacent C-4 and C-6 positions, thereby reinforcing the preference for C-4 substitution.

This regioselectivity allows for the sequential and controlled functionalization of the pyridine ring, making it a powerful tool for building molecular complexity.

Caption: Regioselectivity in nucleophilic substitution of this compound.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives are a cornerstone in modern agrochemical and pharmaceutical development. The trifluoromethyl group often enhances metabolic stability, binding affinity, and bioavailability of active ingredients.

While many commercial products, such as the fungicide fluazinam, are derived from the isomeric 2,3-dichloro-5-(trifluoromethyl)pyridine, the 2,4-dichloro isomer serves as a crucial intermediate for accessing different substitution patterns. It is utilized in the synthesis of novel compounds for crop protection and is a valuable building block in pharmaceutical research.[1] For instance, it has been employed as a reactant in the synthesis of potential inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 1, a target relevant to hormone-dependent diseases.[1] Its ability to undergo selective C-4 substitution allows medicinal chemists to introduce a wide variety of functional groups to build libraries of compounds for screening against biological targets.

Safety and Handling

As a chlorinated and fluorinated organic compound, this compound requires careful handling in a laboratory setting. Based on data for closely related isomers, it should be considered harmful if swallowed or inhaled, and may cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a highly functionalized heterocyclic intermediate with significant potential for the synthesis of novel active ingredients. Its value is rooted in the electron-deficient nature of its pyridine core and the predictable regioselectivity of its C-4 chlorine atom towards nucleophilic substitution. This allows for its use as a scaffold upon which complex molecular architectures can be built. While detailed characterization data and specific large-scale applications are not as prevalent in the public domain as for its 2,3-dichloro isomer, its fundamental chemical properties ensure its continued importance for researchers and scientists in drug discovery and agrochemical development.

References

-

MySkinRecipes. This compound. Available at: [Link]

Sources

A Technical Guide to 2,4-Dichloro-5-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications

Executive Summary: 2,4-Dichloro-5-(trifluoromethyl)pyridine is a critical halogenated pyridine intermediate, indispensable in the development of modern agrochemicals and pharmaceuticals. Its unique structure, featuring a pyridine core substituted with two chlorine atoms and a trifluoromethyl group, imparts desirable properties such as enhanced biological activity, metabolic stability, and targeted reactivity. This guide provides a comprehensive overview of the compound's chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic considerations, and a survey of its significant applications, particularly in the creation of high-efficacy herbicides and insecticides. Intended for researchers and professionals in chemical synthesis and drug development, this document serves as a technical resource, grounded in authoritative scientific literature.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic heterocycle. The IUPAC name for this compound is indeed This compound [1][2]. The strategic placement of its substituents dictates its chemical behavior, making it a versatile building block in organic synthesis[1]. The electron-withdrawing nature of the chlorine atoms and the powerful inductive effect of the trifluoromethyl group activate the pyridine ring for specific nucleophilic substitution reactions, which is a cornerstone of its utility[1].

Key identifiers and properties are summarized below for quick reference.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 888327-38-6 | [1][2] |

| Molecular Formula | C₆H₂Cl₂F₃N | [1][2] |

| Molecular Weight | 215.98 g/mol | [1][2] |

| Appearance | White to off-white solid or powder | [3] |

| Boiling Point | 210.2 ± 35.0 °C (Predicted) | [4] |

| Density | 1.542 ± 0.06 g/cm³ (Predicted) | [4] |

| SMILES | C1=C(C(=CN=C1Cl)C(F)(F)F)Cl | [1][2] |

| InChIKey | HQEZKTVEZYMLRK-UHFFFAOYSA-N | [1][2] |

Synthesis and Mechanistic Insights

The synthesis of trifluoromethylpyridine (TFMP) derivatives is a subject of significant industrial and academic research. While multiple routes to access these structures exist, a common strategy involves the halogenation and subsequent fluorination of a picoline precursor. For the related and industrially significant isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a well-established method begins with 3-picoline. This process involves chlorination of the methyl group to a trichloromethyl group, followed by a chlorine/fluorine exchange, and subsequent chlorination of the pyridine ring itself[5][6][7].

A conceptual workflow for synthesizing such a scaffold is presented below. This process highlights the critical transformations required to install the necessary functional groups onto the pyridine core.

Conceptual Synthesis Workflow

The synthesis of dichlorinated trifluoromethylpyridines often involves a multi-step process that requires precise control over reaction conditions to achieve the desired regioselectivity and yield. The following diagram illustrates a generalized pathway.

Caption: Generalized synthesis workflow for dichlorinated trifluoromethylpyridines.

Experimental Protocol (Illustrative)

While a specific, validated protocol for this compound from a readily available starting material is proprietary and found within patent literature, a representative procedure for a related transformation—the chlorination of a uracil derivative to a dichloro-pyrimidine—is described in patent US20140135497A1. This process illustrates the types of reagents and conditions often employed in the synthesis of chlorinated heterocyclic compounds[8].

Reaction: 5-trifluoromethyluracil to 2,4-dichloro-5-trifluoromethyl-pyrimidine.

Materials:

-

5-trifluoromethyluracil (5-TFU)

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylformamide (DMF)

-

n-Butyl acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Methyl tertiary butyl ether (MTBE)

-

Water

Procedure:

-

A mixture of 5-TFU (1 equiv.) and POCl₃ (5.5 equiv.) is heated to 60°C.

-

DMF (0.1 equiv.) is added dropwise over 30 minutes, maintaining the temperature below 70°C.

-

The reaction mixture is heated to reflux (approximately 108°C) and maintained for 16 hours.

-

The reaction is then cooled, and n-butyl acetate is added.

-

Excess POCl₃ is removed via distillation under reduced pressure.

-

The resulting solution is slowly added to a mixture of concentrated HCl and MTBE while maintaining a temperature below 20°C.

-

The organic phase is separated, and the aqueous phase is extracted with MTBE.

-

The combined organic phases are washed with water until the pH is neutral (pH 5-6) to yield the crude product[8].

Rationale: The use of POCl₃ is a standard method for converting hydroxyl groups on heterocyclic rings (in the tautomeric form of uracil) into chlorides. DMF acts as a catalyst in this transformation. The workup procedure is designed to quench the reactive POCl₃ and separate the organic product from inorganic salts and acids[8].

Applications in Research and Development

This compound and its isomers are highly valued intermediates, primarily in the agrochemical industry, with growing importance in pharmaceuticals[1][9].

Agrochemicals

The trifluoromethylpyridine moiety is a key structural motif in a multitude of modern pesticides. Its inclusion in a molecule can significantly enhance efficacy. The -CF₃ group often improves metabolic stability and increases the lipophilicity of the compound, aiding its transport across biological membranes[9].

-

Herbicides: Trifluoromethylpyridine derivatives are integral to the synthesis of potent herbicides. For example, Fluazifop-butyl was the first commercialized herbicide containing this scaffold and functions as an acetyl-CoA carboxylase (ACCase) inhibitor, effective against grass weeds[6]. Other herbicides like Flazasulfuron and Pyroxsulam also rely on TFMP intermediates for their synthesis[5][6]. Research has shown that novel phenylpyridine derivatives containing the 3-chloro-5-trifluoromethylpyridine structure exhibit excellent herbicidal activity against a broad spectrum of weeds by inhibiting the protoporphyrinogen oxidase (PPO) enzyme[10].

-

Insecticides and Fungicides: These intermediates are starting materials for insecticides like Chlorfluazuron, an insect growth regulator, and Flonicamid, which is particularly effective against aphids[5]. The unique electronic properties of the substituted pyridine ring are crucial for the molecule's interaction with its biological target[11].

The following diagram illustrates the central role of this chemical as a building block for various classes of pesticides.

Caption: Role as a key intermediate in agrochemical synthesis.

Pharmaceuticals

The same properties that make trifluoromethylpyridines effective in agriculture also make them attractive scaffolds in medicinal chemistry. They serve as important intermediates in the synthesis of complex molecules for various drug discovery programs[1]. For instance, they have been utilized as reactants in the synthesis of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 1[1].

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount. Safety Data Sheets (SDS) for this and structurally similar compounds provide critical safety information.

-

Hazards: The compound is classified as harmful if swallowed or inhaled. It can cause serious eye damage and may cause skin irritation or an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects[3][12][13][14].

-

Handling: Use should be restricted to well-ventilated areas, preferably under a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, face shields, chemical-resistant gloves, and protective clothing, is mandatory to prevent eye and skin contact. Avoid breathing dust, fumes, or vapors[12][14]. Do not eat, drink, or smoke when handling this product[13].

-

Storage: Store in a cool, dry, and well-ventilated place. The container should be kept tightly closed and stored locked up[12]. It should be kept away from heat, sparks, open flames, and other sources of ignition. It is incompatible with strong oxidizing agents[12][14].

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse mouth and call a poison center or doctor immediately. Do NOT induce vomiting[12].

Conclusion

This compound is a high-value chemical intermediate whose importance is firmly established in the synthesis of next-generation agrochemicals and is growing in the pharmaceutical sector. Its synthesis requires careful control of halogenation and fluorination reactions. The compound's unique electronic and physical properties, conferred by its specific substitution pattern, enable the creation of highly active and selective molecules. A thorough understanding of its chemistry and safety protocols is essential for its effective and responsible use in research and development.

References

-

Cohizon Life Sciences. (2025, January 4). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 144-155. [Link]

-

Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

- Google Patents. (2014, May 15). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

PubChem. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information. [Link]

-

Angene. (2025, October 18). Innovation in Agrochemicals: The Role of Pyridine Intermediates. [Link]

-

Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10323. [Link]

-

MySkinRecipes. This compound. [Link]

-

Li, Y., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6245. [Link]

-

HHD Pharm. Supply 2,3-Dichloro-5-(trifluoromethyl)pyridine CAS 69045-84-7 Factory Quotes. [Link]

-

ResearchGate. (2021). Herbicidal activities of compounds 5, 6 and 2,4-D. [Link]

Sources

- 1. Buy this compound | 888327-38-6 [smolecule.com]

- 2. This compound | C6H2Cl2F3N | CID 45790941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound [myskinrecipes.com]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Supply 2,3-Dichloro-5-(trifluoromethyl)pyridine CAS 69045-84-7 Factory Quotes - OEM [hhdpharm.com]

- 12. fishersci.com [fishersci.com]

- 13. cohizon.com [cohizon.com]

- 14. fishersci.com [fishersci.com]

2,4-Dichloro-5-(trifluoromethyl)pyridine safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This document provides a comprehensive safety and handling guide for 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS No. 69045-84-7), a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] As researchers and drug development professionals, a nuanced understanding of this compound's properties is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations and field-proven protocols, empowering you to work with confidence and control.

Section 1: Core Hazard Profile and Risk Analysis

2,3-Dichloro-5-(trifluoromethyl)pyridine is a multi-hazard substance demanding rigorous adherence to safety protocols. Its risk profile is defined by its acute toxicity, corrosive potential to the eyes, skin sensitization properties, and environmental persistence.[2][3][4]

Primary Hazard Classifications (GHS):

-

Acute Toxicity (Oral & Inhalation), Category 4: Harmful if swallowed or inhaled.[4][5][6]

-

Serious Eye Damage, Category 1: Poses a significant risk of causing serious, potentially irreversible, eye damage.[4][6]

-

Skin Sensitization, Category 1: May cause an allergic skin reaction upon contact.[2][4][6] It is also noted to cause mild skin irritation.[2]

-

Aquatic Hazard (Chronic), Category 2: Toxic to aquatic life with long-lasting effects.[2][3][4][6]

-

Flammable Liquids, Category 4: Classified as a combustible liquid.[5]

The causality behind these classifications is rooted in its molecular structure—a halogenated pyridine. The presence of chlorine and a trifluoromethyl group enhances its reactivity and biological interaction potential. The primary risks in a laboratory setting are accidental ingestion, inhalation of vapors (especially when heated), and direct contact with skin or eyes.

Caption: Core hazard profile of 2,3-Dichloro-5-(trifluoromethyl)pyridine.

Section 2: Physicochemical Properties and Their Safety Implications

Understanding the physical properties of a chemical is fundamental to designing safe handling procedures. These are not just numbers, but predictors of behavior under laboratory conditions.

| Property | Value | Safety Implication |

| Appearance | Clear, colorless to light yellow liquid[1][7][8] | Allows for easy visual identification of the pure substance and any contamination. |

| Molecular Formula | C₆H₂Cl₂F₃N[1][4][7] | Indicates a halogenated organic compound, alerting to potential for toxic combustion byproducts. |

| Molecular Weight | ~216.0 g/mol [1][4][7] | |

| Boiling Point | ~176 - 188.5 °C @ 760 mmHg[1][7] | Its relatively high boiling point means it has low volatility at room temperature, but heating will significantly increase vapor concentration and inhalation risk. |

| Melting Point | 8 - 9 °C[1][7][8] | The compound may solidify if stored in a cold room or refrigerator. It must be thawed carefully and gently before use. |

| Flash Point | 79 °C (174.2 °F) - closed cup[5][9][7][8] | As a combustible liquid, it must be kept away from open flames, sparks, and hot surfaces.[2][5] While not highly flammable, ignition is a risk.[5] |

| Density | ~1.55 g/cm³ @ 25 °C[1][9][8] | It is significantly denser than water. In an aqueous spill, it will sink, making containment and cleanup more complex. |

| Water Solubility | Insoluble[10] | Reinforces the difficulty of cleaning up spills with water and highlights its potential to persist in aqueous environments. |

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is non-negotiable. This begins with engineering controls and is supplemented by rigorous PPE protocols.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of 2,3-Dichloro-5-(trifluoromethyl)pyridine must occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][5][7][11] This is critical to keep airborne concentrations low and mitigate the inhalation hazard.[7]

-

Safety Stations: An eyewash station and a safety shower must be readily accessible and in good working order in any laboratory where this material is stored or used.[5][7]

Personal Protective Equipment (PPE): A Self-Validating System

The choice of PPE must be deliberate and based on the specific hazards of the compound.

-

Eye and Face Protection: Due to the severe risk of eye damage (H318), standard safety glasses are insufficient. Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3][7] When there is a splash hazard, a full face shield must be worn over the safety goggles.[11][12]

-

Skin Protection:

-

Gloves: Handle with impervious gloves that have been inspected for integrity before use.[6][11] Disposable nitrile gloves offer protection against incidental contact, but for prolonged handling, consult the manufacturer's chemical resistance guide.[12] Always use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[6][11]

-

Lab Coat: A flame-resistant lab coat or a complete suit protecting against chemicals should be worn.[11] Clothing should be buttoned, and all exposed skin covered.[12] Contaminated work clothing should not be allowed out of the workplace and must be laundered separately.[2][3][5]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH/MSHA-approved respirator is required.[5][7] Use of a respirator requires a formal program including fit-testing and training.[12]

Section 4: Safe Handling and Storage Protocols

Adherence to a strict protocol minimizes the risk of exposure and accidents.

Laboratory Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clear of clutter, and all necessary PPE is donned correctly.

-

Aliquotting: When transferring the liquid, use a well-contained method such as a syringe or pipette within the fume hood. Avoid pouring, which can cause splashing.

-

Heating: If the protocol requires heating, use a controlled heating source like a mantle or oil bath with temperature feedback. Never heat with an open flame. Be aware that heating will increase the vapor pressure and the risk of inhalation.[2]

-

Hygiene: Do not eat, drink, or smoke in the handling area.[2][3][5] Wash hands and any exposed skin thoroughly with soap and water after handling is complete, before breaks, and at the end of the workday.[2][7][11]

-

Transport: When moving the chemical within the lab, always use a secondary container to prevent spills in case the primary container is dropped or leaks.

Storage Protocol

-

Container: Store in the original, tightly sealed container.[2][7][8] Containers must be clearly labeled.

-

Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.[2][5][6][7]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, perchlorates, oxidizing acids).[2][5][7] Also store away from heat, sparks, and open flames.[2][5][6]

-

Inspection: Regularly inspect containers for leaks or physical damage.[2]

Section 5: Emergency Procedures and First Aid

Immediate and correct action during an emergency can significantly reduce the severity of an outcome.

Sources

- 1. innospk.com [innospk.com]

- 2. cohizon.com [cohizon.com]

- 3. echemi.com [echemi.com]

- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 2,3-Dichloro-5-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]

- 9. 2,3-Dichloro-5-(trifluoromethyl)pyridine 97 69045-84-7 [sigmaaldrich.com]

- 10. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. aaronchem.com [aaronchem.com]

- 12. ehs.ucsf.edu [ehs.ucsf.edu]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 2,4-Dichloro-5-(trifluoromethyl)pyridine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 2,4-Dichloro-5-(trifluoromethyl)pyridine. As a Senior Application Scientist, the following protocols and recommendations are synthesized from established safety data for structurally analogous compounds, providing a robust framework for the safe utilization of this reactive chemical intermediate in a laboratory and drug development setting.

Compound Profile and Hazard Identification

This compound is a halogenated pyridine derivative, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of chlorine and trifluoromethyl groups on the pyridine ring significantly influences its reactivity and toxicological profile.

Structural Analogue Hazard Classification:

Based on data for the closely related compound, 2,3-dichloro-5-(trifluoromethyl)pyridine, the primary hazards are identified as follows:

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2][3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2][3] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects[2] |

| Flammability | Category 4 | H227: Combustible liquid |

Note: This data is extrapolated from 2,3-dichloro-5-(trifluoromethyl)pyridine and should be treated as a strong indicator of the hazards of the 2,4-dichloro isomer.

Physicochemical Properties (based on analogues):

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂F₃N | [4] |

| Molecular Weight | 215.99 g/mol | [3] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | ~176 °C @ 760 mmHg | [4] |

| Flash Point | ~79 °C (174.2 °F) - closed cup | [3] |

| Density | ~1.549 g/mL at 25 °C | [3] |

Prudent Laboratory Practices: A Risk-Based Approach

The causality behind the following handling protocols is rooted in the compound's potential for acute toxicity, severe eye and skin irritation, and its combustible nature.

Engineering Controls: The First Line of Defense

All manipulations of this compound must be conducted in a properly functioning chemical fume hood to mitigate the risk of inhalation.[4] The work area should be equipped with an accessible eyewash station and a safety shower.[4]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is critical to prevent dermal and ocular exposure. The following workflow ensures a self-validating system for personal protection.

Caption: Figure 1: PPE Donning and Doffing Workflow.

-

Eye and Face Protection : Wear tightly fitting safety goggles and a face shield.[2]

-

Skin Protection : A chemical-resistant lab coat and appropriate gloves are mandatory. Double gloving (an inner nitrile glove and an outer, more robust glove like butyl rubber) is recommended.[5]

-

Respiratory Protection : If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]

General Handling Precautions

-

Avoid all personal contact, including inhalation of vapors or mist.[1]

-

Do not eat, drink, or smoke in the work area.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep containers tightly closed when not in use.[4]

-

Avoid contact with incompatible materials such as strong oxidizing agents.[4]

-

Keep away from heat, sparks, and open flames.[1]

Storage Protocols for Chemical Stability and Safety

Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.

-

Storage Location : Store in a cool, dry, and well-ventilated area.[1][4]

-

Container : Keep in the original, tightly sealed container.[1][4]

-

Incompatibilities : Segregate from strong oxidizing agents and foodstuffs.[1][4]

-

Physical Protection : Protect containers from physical damage and check regularly for leaks.[1]

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Citation |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [2][4] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [4] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [2][4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |

Spill Response

The appropriate response to a spill depends on its scale and the available resources.

Caption: Figure 2: Spill Response Decision Tree.

-

Small Spills : For minor spills, trained personnel wearing appropriate PPE can absorb the material with an inert substance like vermiculite or sand. The absorbed material should be collected in a sealed container for proper disposal.[1]

-

Large Spills : In the case of a significant release, evacuate the area and alert emergency responders. Prevent the spill from entering drains or waterways.[1]

Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Waste Collection : Collect waste material in a suitable, labeled, and sealed container.[1]

-

Disposal Method : Dispose of the waste through a licensed hazardous waste disposal company. Do not allow the material to enter drains or the environment.[1][2] Contaminated packaging should also be disposed of as hazardous waste.[5]

Conclusion

While this compound is a valuable synthetic intermediate, its handling and storage demand a thorough understanding of its potential hazards. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed procedures outlined in this guide, researchers and drug development professionals can effectively mitigate the risks associated with its use. A proactive and informed approach to safety is paramount in the successful and responsible advancement of scientific discovery.

References

- Cohizon Life Sciences. (2025, January 4). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]

- Fisher Scientific. (2015, September 30). 3 - SAFETY DATA SHEET: 2,3-Dichloro-5-(trifluoromethyl)pyridine.

- Fisher Scientific. (2014, February 6). SAFETY DATA SHEET: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, 97%.

- SynQuest Laboratories, Inc. (n.d.). 2-Amino-5-(trifluoromethyl)

-

PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 2,4-Dichloro-5-(trifluoromethyl)pyridine: Sourcing, Synthesis, and Application

This in-depth technical guide serves as an essential resource for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-(trifluoromethyl)pyridine. This versatile fluorinated pyridine derivative is a critical building block in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2] This guide provides a comprehensive overview of its chemical properties, commercial suppliers, key applications with mechanistic insights, and detailed protocols for safe handling and quality control.

Introduction to a Key Synthetic Intermediate

This compound, with the molecular formula C₆H₂Cl₂F₃N, is a substituted pyridine ring bearing two chlorine atoms at the 2 and 4 positions and a trifluoromethyl group at the 5 position.[1] The presence of these electron-withdrawing groups significantly influences the molecule's reactivity, making it a valuable intermediate for nucleophilic substitution reactions.[1] The trifluoromethyl group, in particular, is a prized feature in medicinal chemistry and agrochemistry, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 888327-38-6 | [4] |

| Molecular Formula | C₆H₂N₁Cl₂F₃ | |

| Molecular Weight | 215.99 g/mol | |

| Appearance | Liquid | |

| Purity | Typically ≥98% | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| InChI Key | HQEZKTVEZYMLRK-UHFFFAOYSA-N |

Commercial Suppliers: A Comparative Overview

Sourcing high-quality this compound is a critical first step for any research endeavor. The following table provides a comparative overview of several commercial suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound.

| Supplier | Product Number | Purity | Notes |

| Sigma-Aldrich (Merck) | AMBH99C033FE | 98% | Marketed through Ambeed, Inc. |

| Apollo Scientific | PC50505 | Not specified | CAS No: 888327-38-6.[4] |

| Smolecule | Not specified | Not specified | General supplier of chemical compounds.[1] |

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Core Applications in Synthesis

The strategic placement of reactive chloro groups and the influential trifluoromethyl moiety makes this compound a valuable precursor in the synthesis of a range of functional molecules.

Agrochemicals

This compound serves as a key intermediate in the development of modern pesticides. The trifluoromethylpyridine scaffold is a common feature in a number of successful crop protection agents.[1][2][5] The chlorine atoms at the 2 and 4 positions can be selectively displaced by various nucleophiles to build more complex and potent active ingredients.

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound is a building block for the synthesis of complex drug candidates.[1][3] The trifluoromethyl group can improve the pharmacokinetic profile of a potential drug, and the dichloro-substitution pattern offers versatile handles for synthetic transformations.[1] Research has shown its utility in creating inhibitors for enzymes such as 17β-hydroxysteroid dehydrogenase type 1, which are targets in metabolic diseases.[1]

Synthetic Pathways and Key Reactions

The synthesis of molecules incorporating the this compound core often involves nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, facilitates the displacement of the chlorine atoms.

Caption: Generalized SNAr reaction workflow for this compound.

Safe Handling and Storage: A Step-by-Step Protocol

Adherence to strict safety protocols is non-negotiable when handling this compound. The following is a general handling protocol based on available safety data sheets.[6][7][8]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood. If inhalation risk is high, use a NIOSH/MSHA approved respirator.[8]

Handling Protocol:

-

Preparation: Ensure an eyewash station and safety shower are readily accessible.[7]

-

Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood.

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[6]

-

Avoid Inhalation: Do not breathe mist, vapors, or spray.[6]

-

Ingestion Prevention: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][8]

-

Spill Management: In case of a spill, evacuate the area. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[6][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] Keep away from incompatible materials such as strong oxidizing agents.[6][8]

Quality Control and Analysis

To ensure the integrity of experimental results, it is crucial to verify the identity and purity of this compound.

Caption: A typical quality control workflow for incoming this compound.

Conclusion

This compound is a high-value, versatile intermediate with significant applications in the agrochemical and pharmaceutical sectors. Its unique substitution pattern allows for a wide range of synthetic transformations, leading to the development of novel and effective products. A comprehensive understanding of its properties, safe handling procedures, and reliable sourcing is essential for any researcher or scientist working with this compound.

References

-

Pharmaffiliates. CAS No : 69045-83-6 | Product Name : 2,3-Dichloro-5-(trichloromethyl)pyridine. [Link]

-

Chemsrc. 2,3-Dichloro-5-(trichloromethyl)pyridine | CAS#:69045-83-6. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Dissertation. 2 - chloro -5 - (trifluoromethyl) pyridine research. [Link]

-

Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

ALFA CHEMICAL. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]

-

Cohizon Life Sciences. (2025, January 4). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. [Link]

Sources

- 1. Buy this compound | 888327-38-6 [smolecule.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 888327-38-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. cohizon.com [cohizon.com]

Navigating the Solubility Landscape of 2,4-Dichloro-5-(trifluoromethyl)pyridine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichloro-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles governing its solubility in organic solvents. We will explore the physicochemical properties of the molecule and their implications for solvent selection, introduce theoretical models for solubility prediction, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and formulation development.

Introduction: The Significance of Solubility in Synthetic Chemistry

The solubility of a compound is a critical physical property that dictates its utility in a vast array of chemical applications, from reaction kinetics to purification and formulation.[2][3][4] For a molecule like this compound, which serves as a vital building block in the synthesis of complex target molecules, understanding its solubility profile is paramount for efficient and scalable chemical processes.[1] Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification via crystallization, and limitations in formulation for biological screening.

This guide will provide a multi-faceted approach to understanding the solubility of this compound. We will first dissect the molecular structure to predict its general solubility behavior. Subsequently, we will delve into a robust experimental methodology for quantitatively determining its solubility in a range of organic solvents.

Physicochemical Properties and Predicted Solubility Behavior

A thorough analysis of the molecular structure of this compound provides critical insights into its likely solubility in various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅HCl₂F₃N₂ | [5][6] |

| Molecular Weight | 216.98 g/mol | [5][6] |

| Appearance | Liquid | [5] |

| Density | 1.609 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.475 | [5] |

| Flash Point | 93.3 °C | [5] |

| InChIKey | IDRUEHMBFUJKAK-UHFFFAOYSA-N | [5][6] |

The structure of this compound is characterized by a pyridine ring substituted with two chlorine atoms and a trifluoromethyl group. These functional groups significantly influence its polarity and intermolecular interactions, which are the primary determinants of solubility. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[7]

-